molecular formula C15H21ClN2O2 B4881916 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide

2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B4881916
M. Wt: 296.79 g/mol
InChI Key: LMIREQCMXHUNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as JNJ-31020028, is a small molecule inhibitor that acts on the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons, and plays a role in the perception of pain and temperature. JNJ-31020028 has been studied for its potential use as an analgesic, and has shown promising results in preclinical studies.

Mechanism of Action

2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of nociceptive responses. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin, and plays a role in the perception of pain and temperature. By blocking TRPV1, 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is able to reduce the perception of pain and temperature.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have anxiolytic effects, and may have potential use in the treatment of anxiety disorders. 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have effects on the cardiovascular system, and may have potential use in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is its specificity for TRPV1, which allows for targeted inhibition of nociceptive responses. However, one limitation of 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is its relatively low potency, which may limit its effectiveness in clinical settings. In addition, 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has not yet been tested in humans, and its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide. One area of research could focus on the development of more potent TRPV1 antagonists, which may have greater efficacy in clinical settings. Another area of research could focus on the use of 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide in combination with other analgesic agents, which may have synergistic effects. Finally, research could focus on the use of 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide in the treatment of other conditions, such as anxiety disorders or cardiovascular diseases.

Scientific Research Applications

2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied extensively for its potential use as an analgesic. Preclinical studies have shown that 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide is able to block TRPV1-mediated nociceptive responses, and reduce pain in animal models of inflammatory and neuropathic pain. In addition, 2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have anti-inflammatory effects, and may have potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-12-3-4-13(14(16)11-12)15(19)17-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIREQCMXHUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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